Head-to-Head hCA II Inhibitory Potency: 4-(2-Hydroxyethyl)benzenesulfonamide vs. 4-(Hydroxymethyl)benzenesulfonamide
4-(2-Hydroxyethyl)benzenesulfonamide inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 50 nM, compared to 46 nM for its closest constitutional analog, 4-(hydroxymethyl)benzenesulfonamide, measured under identical stopped-flow CO₂ hydration assay conditions [1][2]. The 4 nM difference (approximately 8.7% higher Ki) reflects the subtle impact of one additional methylene unit in the hydroxyalkyl chain on zinc-bound sulfonamide affinity, providing a benchmark for SAR studies where incremental chain-length modulation is critical.
| Evidence Dimension | Inhibitory potency (Ki) against recombinant human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | 4-(Hydroxymethyl)benzenesulfonamide: Ki = 46 nM |
| Quantified Difference | ΔKi = +4 nM (target is 8.7% less potent than the hydroxymethyl analog) |
| Conditions | Recombinant human carbonic anhydrase 2, stopped-flow CO₂ hydration assay, 15 min preincubation, pH and temperature per ChEMBL standard protocol |
Why This Matters
This directly comparable potency value serves as a critical SAR reference point: researchers selecting between these analogs for lead optimization can quantify the impact of the hydroxyethyl vs. hydroxymethyl substituent on hCA II affinity under identical experimental conditions.
- [1] BindingDB BDBM10877: 4-(2-hydroxyethyl)benzene-1-sulfonamide; Ki = 50 nM against human carbonic anhydrase 2, stopped-flow CO₂ hydration assay. ChEMBL curated. View Source
- [2] BindingDB BDBM10876: 4-(hydroxymethyl)benzene-1-sulfonamide; Ki = 46 nM against human carbonic anhydrase 2, stopped-flow CO₂ hydration assay. ChEMBL curated. View Source
